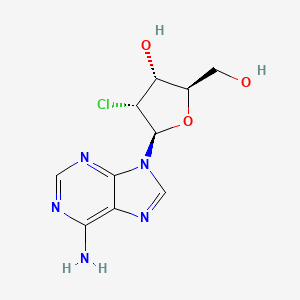

2'-Chloro-2'-deoxyadenosine

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXUXRNLBYKGOA-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180898 | |

| Record name | 2'-Chloro-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-62-5 | |

| Record name | 2′-Chloro-2′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloro-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-CHLORO-2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MR7O4XF3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2'-Chloro-2'-deoxyadenosine (Cladribine): A Technical Guide on its Discovery, History, and Mechanism of Action

This guide provides an in-depth technical overview of 2'-Chloro-2'-deoxyadenosine (Cladribine), a significant purine nucleoside analog that has made a substantial impact in the treatment of certain hematological malignancies and autoimmune diseases. We will explore its scientific origins, delve into its synthesis and mechanism of action, and trace its path through clinical development to its current therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important therapeutic agent.

The Genesis of a Targeted Therapy: From Enzyme Deficiency to Drug Design

The story of Cladribine begins not with a random screening of compounds, but with a deep understanding of human genetics and immunology. The intellectual foundation for its development was laid by the work of Ernest Beutler and Dennis A. Carson, who were investigating the rare genetic disorder, adenosine deaminase (ADA) deficiency.[1][2] They observed that a lack of ADA led to the accumulation of deoxyadenosine, which is particularly toxic to lymphocytes, resulting in severe combined immunodeficiency. This led to a crucial insight: a drug that could mimic this effect by resisting deamination could be a powerful tool against lymphoid malignancies.[1][2]

Inspired by this, Dennis A. Carson synthesized this compound, a deoxyadenosine analog with a chlorine atom at the 2' position of the purine ring.[1][2] This modification makes the molecule resistant to degradation by adenosine deaminase, allowing it to accumulate in cells and exert its cytotoxic effects.[1]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed over the years, each with its own advantages and challenges. The initial syntheses were often complex and resulted in modest yields. However, more efficient methods have since been established.

One of the common strategies involves the glycosylation of a purine base, such as 2,6-dichloropurine, with a protected 2-deoxyribose derivative.[3] Another efficient approach starts from 2'-deoxyguanosine.[4] This method involves the conversion of the 6-oxo group of deoxyguanosine to a chloro group and subsequent deamination and chlorination at the 2-position.

Below is a summary of some key synthetic approaches:

| Starting Material | Key Steps | Overall Yield | Reference |

| 2'-Deoxyguanosine | 1. Protection of hydroxyl groups. 2. Conversion of 6-oxo to 6-chloro. 3. Diazotization and chlorination at C2. 4. Ammonolysis and deprotection. | 64-75% | [4] |

| 2,6-Dichloropurine & Protected 2-Deoxyribose | 1. Glycosylation of the purine base with the protected sugar. 2. Separation of anomers. 3. Selective ammonolysis at C6. 4. Deprotection. | 24-61% | [3] |

| Adenosine | 1. Protection of hydroxyl groups. 2. Barton-McCombie deoxygenation at the 2' position. 3. Chlorination of the purine ring. 4. Deprotection. | 31.0% | [5] |

Representative Experimental Protocol: Synthesis from 2'-Deoxyguanosine

The following protocol is a conceptual representation based on published methods and is intended for illustrative purposes.[4]

Step 1: Protection of 2'-Deoxyguanosine

-

Suspend 2'-deoxyguanosine in pyridine.

-

Add acetic anhydride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Purify the resulting 3',5'-di-O-acetyl-2'-deoxyguanosine by silica gel chromatography.

Step 2: Chlorination at C6

-

Dissolve the protected deoxyguanosine in acetonitrile.

-

Add a suitable chlorinating agent (e.g., phosphoryl chloride) and a phase-transfer catalyst.

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate and purify by chromatography.

Step 3: Diazotization and Chlorination at C2

-

Dissolve the 2-amino-6-chloro intermediate in a suitable solvent.

-

Add a diazotizing agent (e.g., tert-butyl nitrite) followed by a chloride source (e.g., copper(I) chloride).

-

Stir the reaction at room temperature for 2 hours.

-

Purify the resulting 2,6-dichloropurine nucleoside.

Step 4: Selective Ammonolysis and Deprotection

-

Dissolve the 2,6-dichloropurine nucleoside in a solution of ammonia in methanol.

-

Heat the mixture in a sealed tube at 80°C for 12 hours.

-

Cool the reaction and evaporate the solvent.

-

Purify the final product, this compound, by recrystallization.

Mechanism of Action: A Multi-pronged Attack on Lymphocytes

Cladribine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is centered on the disruption of DNA synthesis and repair, leading to apoptosis, particularly in lymphocytes.[6][7][8]

Cellular Uptake and Activation

Caption: Intracellular activation and cytotoxic mechanisms of Cladribine.

Once inside the cell, Cladribine is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (CdA-MP).[7][9] This is the rate-limiting step in its activation. CdA-MP is then further phosphorylated to the active triphosphate metabolite, 2-chloro-2'-deoxyadenosine triphosphate (CdA-TP).[9]

Cytotoxic Effects of CdA-TP

CdA-TP exerts its cytotoxic effects through several mechanisms:

-

Incorporation into DNA: DNA polymerases incorporate CdA-TP into the growing DNA chain, leading to the inhibition of further DNA synthesis and the induction of DNA strand breaks.[7][9]

-

Inhibition of Ribonucleotide Reductase: CdA-TP is a potent inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides (dNTPs), the building blocks of DNA.[6] This leads to a depletion of the dNTP pool, further hampering DNA synthesis and repair.

-

Induction of Apoptosis: The accumulation of DNA strand breaks triggers the activation of poly(ADP-ribose) polymerase (PARP), which in turn leads to the depletion of intracellular NAD+ and ATP, ultimately inducing apoptosis.[7][8][10]

The high ratio of dCK to 5'-nucleotidase (an enzyme that dephosphorylates CdA-MP) in lymphocytes makes these cells particularly susceptible to the toxic effects of Cladribine.[1]

Clinical Development and Therapeutic Applications

The clinical journey of Cladribine has been marked by significant successes in treating specific diseases, as well as a more complex path to approval for others.

Hairy Cell Leukemia (HCL)

Following its synthesis, clinical research at Scripps in the 1980s, led by Ernest Beutler, demonstrated the remarkable efficacy of Cladribine in treating hairy cell leukemia, a rare and chronic B-cell malignancy.[1][2] A single course of treatment was found to induce durable complete remissions in a high percentage of patients.[11] To this day, Cladribine remains a first-line treatment for HCL.[12]

Key Clinical Trial Findings in Hairy Cell Leukemia:

| Trial/Study | Key Findings | Reference |

| Early Scripps Trials | High rate of complete and durable remissions with a single course of intravenous Cladribine. | [1][2] |

| Phase II Trial (Sequential Cladribine and Rituximab) | A complete response rate of 97% was achieved in 137 evaluable patients. The 10-year event-free survival and overall survival rates were 86.7% and 91.1%, respectively. | [13][14] |

| Phase II Randomized Trial (Cladribine with or without concurrent Rituximab) | The combination of Cladribine and Rituximab resulted in a 100% complete response rate and a 97% measurable residual disease (MRD)-free CR rate, significantly higher than Cladribine monotherapy. | [12][15] |

Multiple Sclerosis (MS)

The immunosuppressive properties of Cladribine led to its investigation as a potential treatment for multiple sclerosis in the mid-1990s.[1][16] The development of an oral formulation of Cladribine for MS was a lengthy process, involving several pharmaceutical companies and initial rejections by regulatory agencies.[2] However, pivotal clinical trials eventually demonstrated its efficacy in reducing relapse rates and disability progression in patients with relapsing forms of MS.[17][18]

Timeline of Key Events in the Development of Oral Cladribine for MS:

Caption: Major milestones in the development of oral Cladribine for Multiple Sclerosis.

Key Clinical Trial Findings in Multiple Sclerosis:

| Trial | Patient Population | Key Findings | Reference |

| CLARITY (Phase III) | Relapsing-remitting MS | Significantly reduced annualized relapse rates and disability progression compared to placebo. | [17][19][20] |

| ORACLE-MS (Phase III) | Patients with a first clinical demyelinating event | Delayed the time to conversion to clinically definite MS. | [19][20] |

| CLARITY EXTENSION | Relapsing-remitting MS | Sustained efficacy in patients who received Cladribine in the CLARITY trial. | [20] |

Conclusion

From its rational design based on a rare genetic disease to its established role in treating hairy cell leukemia and its more recent approval for multiple sclerosis, this compound has had a remarkable journey. Its story is a testament to the power of understanding fundamental biological processes to develop targeted and effective therapies. As research continues, the full therapeutic potential of this potent purine nucleoside analog may yet be further expanded.

References

- Janeba, Z., Francom, P., & Robins, M. J. (2003). Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1). The Journal of Organic Chemistry, 68(3), 989–992.

- Open Access Pub. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues.

- Wikipedia. (n.d.). Cladribine.

- Beutler, E., Sipe, J. C., Romine, J. S., McMillan, R., & Zyroff, J. (1996). Development of cladribine treatment in multiple sclerosis. Multiple Sclerosis Journal, 1(6), 343–347.

- withpower.com. (n.d.). Cladribine for Multiple Sclerosis (CLOCK-MS Trial).

- Giovannoni, G., Comi, G., Cook, S., Rammohan, K., Rieckmann, P., Soelberg Sørensen, P., ... & CLARITY Study Group. (2010). A placebo-controlled trial of oral cladribine for relapsing multiple sclerosis. The New England Journal of Medicine, 362(5), 416–426.

- Xu, S., Yao, P., Chen, G., & Wang, H. (2011). A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA). Nucleosides, Nucleotides & Nucleic Acids, 30(5), 349–355.

- Coyle, P. K., Khatri, B., & Rammohan, K. W. (2020). The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review. Drugs, 80(18), 1901–1928.

- Romine, J. S., Sipe, J. C., Koziol, J. A., Zyroff, J., & Beutler, E. (1999). A double-blind, placebo-controlled, randomized trial of cladribine in relapsing-remitting multiple sclerosis. Proceedings of the Association of American Physicians, 111(1), 35–44.

- Wikipedia. (n.d.). Cladribine.

- Andritsos, L. A., Dunleavy, K., Teras, L. R., & Ravandi, F. (2024). Long-term results of the sequential combination of cladribine and rituximab in Hairy cell leukemia. Leukemia & Lymphoma, 65(9), 1325–1334.

- ClinicalTrials.gov. (2022). Cladribine vs Placebo for Non-active Progressive Multiple Sclerosis (CLASP-MS).

- YouTube. (2020, July 21). Clinical Trials for Cladribine in Multiple Sclerosis.

- MD Anderson Cancer Center. (2024). Long-term results of the sequential combination of cladribine and rituximab in Hairy cell leukemia.

- ASH Clinical News. (2024, September 20). Forging a New Standard of Care for Hairy Cell Leukemia.

- ResearchGate. (2011). A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA).

- ClinicalTrials.gov. (2012).

- Carson, D. A., Wasson, D. B., & Beutler, E. (1984). Antileukemic and immunosuppressive activity of 2-chloro-2'-deoxyadenosine.

- Blood. (2024). A Randomized Phase 2 Trial of 2nd-Line Cladribine with Concurrent or Delayed Rituximab in Patients with Classic Hairy Cell Leukemia.

- Liliemark, J. (1994). 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 7–10.

- Coyle, P. K., Khatri, B., & Rammohan, K. W. (2020). The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review. Drugs, 80(18), 1901–1928.

- Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes.

- Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes.

- Juliusson, G., & Liliemark, J. (1997). 2-chloro-2'-deoxyadenosine: clinical applications in hematology.

Sources

- 1. Cladribine [medbox.iiab.me]

- 2. Cladribine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Long-term results of the sequential combination of cladribine and rituximab in Hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Development of cladribine treatment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2'-Chloro-2'-deoxyadenosine (Cladribine)

Introduction

2'-Chloro-2'-deoxyadenosine, widely known as Cladribine, is a synthetic purine nucleoside analog that has garnered significant attention in the scientific and medical communities.[1][2][3] Its structural similarity to deoxyadenosine, with the key substitution of a chlorine atom at the 2-position of the adenine ring, confers resistance to deamination by adenosine deaminase (ADA).[4][5] This critical modification enhances its intracellular retention and subsequent cytotoxic effects, making it a potent therapeutic agent.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and application.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of this compound is paramount for its effective handling, formulation, and application in research and clinical settings.

Structure and Nomenclature

-

Chemical Name: 2-Chloro-6-amino-9-(2-deoxy-b-D-erythro-pentofuranosyl)purine[6]

-

Synonyms: Cladribine, 2-CdA, Leustatin[6]

Physical Description

This compound typically presents as a white to off-white crystalline solid or powder.[7][]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound:

| Property | Value | Source(s) |

| Melting Point | 220 °C (softens), resolidifies, turns brown and does not melt below 300 °C. Also reported as 181-185 °C and 210-215 °C (softens). | [4][6][8][11] |

| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide (DMSO). Slightly soluble in methanol. Practically insoluble in acetonitrile. | [4][8] |

| pKa/pKb | pKb: 12.41 | [6] |

| Partition Coefficient (LogP) | -0.1 | [11] |

| UV λmax | 265 nm (in aqueous ethanol) | [4][8] |

| Density | 2.03 g/cm³ (at 20 °C) | [6] |

Solubility and Stability

The solubility and stability of a compound are critical parameters that influence its formulation, storage, and in vivo behavior.

Solubility Profile

This compound is characterized as a slightly water-soluble compound.[12] Its solubility can be enhanced in organic solvents such as dimethyl sulfoxide (DMSO) and to a lesser extent, in methanol.[4][8][] The Biopharmaceutics Classification System (BCS) classifies Cladribine as a Class III compound, indicating high solubility and low permeability.[13]

Stability Profile

The stability of this compound is significantly influenced by pH and temperature. It is relatively stable at neutral and basic pH.[14] However, its decomposition markedly increases in acidic conditions.[14] At pH 2 and 37°C, only 13% of the compound remains after 6 hours, with a calculated half-life of 1.6 hours.[14] At pH 1 and 37°C, the decomposition is even more rapid, with only 2% remaining after 2 hours and a half-life of 0.37 hours.[14] The primary hydrolysis product is 2-chloroadenine.[14]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

Ultraviolet (UV) Spectroscopy: As indicated in the physicochemical data table, this compound exhibits a maximum absorbance (λmax) at 265 nm in aqueous ethanol, which is characteristic of the purine chromophore.[4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely employed to confirm the chemical structure of this compound during its synthesis and characterization.[1][2] The spectra would reveal characteristic shifts for the protons and carbons of the purine and deoxyribose moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H, O-H, C-N, and C-Cl bonds, further confirming its structure.

Experimental Protocols

The following section outlines a standardized methodology for the characterization of this compound.

Protocol for Determining Stability by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for assessing the stability of this compound.[14]

Objective: To determine the rate of degradation of this compound under various pH and temperature conditions.

Materials:

-

This compound standard

-

2-Chloroadenine standard (for identification of degradation product)

-

HPLC grade water, acetonitrile, and methanol

-

Phosphate buffers of various pH values (e.g., pH 1, 2, 7, 9)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Preparation of Working Solutions: Dilute the stock solution with the respective pH buffers to achieve the desired final concentration for the stability study.

-

Incubation: Incubate the working solutions at controlled temperatures (e.g., 37°C, 80°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw an aliquot from each solution.

-

HPLC Analysis:

-

Inject the samples into the HPLC system.

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of phosphate buffer (e.g., 10 mM, pH 3.0) with acetonitrile and methanol, can be used.[15]

-

Detection: Monitor the eluent at 265 nm.

-

Quantification: The concentration of this compound and its degradation product, 2-chloroadenine, is determined by comparing their peak areas to those of the respective standards.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics and calculate the half-life.

Biological Context and Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[13] Its primary targets are lymphocytes and monocytes, making it an effective agent in the treatment of certain hematological malignancies.[3][4]

Cellular Uptake and Activation

The diagram below illustrates the key steps in the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

The intracellular phosphorylation of this compound is a critical step, primarily mediated by deoxycytidine kinase (dCK), to its active triphosphate form (Cd-ATP).[5][13] Cd-ATP then interferes with DNA synthesis and repair, leading to the accumulation of DNA strand breaks and subsequent programmed cell death (apoptosis).[16][17][18]

Conclusion

This technical guide has provided a detailed examination of the pivotal physicochemical properties of this compound. A comprehensive understanding of its structure, solubility, stability, and spectroscopic characteristics is fundamental for its successful application in research and drug development. The outlined experimental protocols offer a practical framework for its characterization, while the elucidation of its mechanism of action provides crucial context for its biological activity. This information serves as a valuable resource for scientists and researchers working with this important therapeutic agent.

References

-

Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]

-

Janeba, Z., Francom, P., & Robins, M. J. (2003). Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1). The Journal of Organic Chemistry, 68(3), 989–992. [Link]

-

Name of the author(s). (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link]

-

Xu, S., Yao, P., Chen, G., & Wang, H. (2011). A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA). Nucleosides, Nucleotides & Nucleic Acids, 30(5), 363-369. [Link]

-

National Center for Biotechnology Information. (n.d.). Cladribine. PubChem Compound Database. Retrieved from [Link]

-

Xu, S., Yao, P., Chen, G., & Wang, H. (2011). A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Carson, D. A., Wasson, D. B., Kaye, J., Ullman, B., Martin, D. W., Jr, Robins, R. K., & Montgomery, J. A. (1984). Antileukemic and immunosuppressive activity of 2-chloro-2'-deoxyadenosine. Proceedings of the National Academy of Sciences of the United States of America, 81(7), 2232–2236. [Link]

-

Liliemark, J. (1994). 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 7–10. [Link]

-

Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. The Journal of clinical investigation, 75(2), 377–383. [Link]

-

U.S. Food and Drug Administration. (2019). Product Quality Review(s). [Link]

-

Metkinen Chemistry. (n.d.). 2-Chloro-2'-deoxyadenosine (2-CdA, cladribine). Retrieved from [Link]

-

Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. PubMed. [Link]

-

Juliusson, G., & Liliemark, J. (1997). 2-chloro-2'-deoxyadenosine: clinical applications in hematology. PubMed. [Link]

-

El-Bagary, R. I., El-Kerdawy, M. M., & Nasr, H. A. (2004). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. [Link]

-

Giovannoni, G., et al. (2018). The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis. Clinical Pharmacokinetics, 57(10), 1225-1237. [Link]

-

SpectraBase. (n.d.). 2-CHLORO-2'-DEOXYADENOSINE. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR and 1 H NMR of 2′-deoxyadenosine. Retrieved from [Link]

-

Advent Bio. (n.d.). 2-Chloro-2'-deoxyadenosine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000101). Retrieved from [Link]

-

Liliemark, E., Gahrton, G., & Juliusson, G. (1993). Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction. Journal of chromatography. B, Biomedical applications, 612(2), 313–318. [Link]

Sources

- 1. Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cladribine CAS#: 4291-63-8 [m.chemicalbook.com]

- 5. pnas.org [pnas.org]

- 6. 2-Chloro-2'-deoxyadenosine(4291-63-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. 2-Chloro-2'-deoxyadenosine (2-CdA, cladribine) [metkinenchemistry.com]

- 8. 4291-63-8 CAS MSDS (Cladribine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | C10H12ClN5O3 | CID 100327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 2'-Chloro-2'-deoxyadenosine: A Technical Guide to Next-Generation Purine Nucleosides

Abstract

This technical guide provides an in-depth exploration of the structural analogs of 2'-Chloro-2'-deoxyadenosine (Cladribine), a cornerstone therapeutic in hematological malignancies and autoimmune diseases. We delve into the core biochemistry of Cladribine, examining its mechanism of action and the clinical limitations that necessitate the development of advanced analogs. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy, selectivity, and pharmacokinetic profiles of these vital compounds. We will dissect key structural modifications to the purine and sugar moieties, highlighting prominent analogs such as Clofarabine and Fludarabine. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and evaluation of novel analogs, complete with data interpretation and validation strategies. Our objective is to furnish the scientific community with the foundational knowledge and practical tools required to accelerate the discovery and development of next-generation purine nucleoside therapeutics.

Introduction: The Clinical Significance of this compound (Cladribine)

This compound (Cladribine) is a synthetic purine nucleoside analog that has carved a significant niche in the therapeutic landscape, particularly for hairy cell leukemia and relapsing forms of multiple sclerosis.[1][2] Its design is a classic example of rational drug development, born from the observation that adenosine deaminase (ADA) deficiency leads to an accumulation of deoxynucleotides, causing lymphocyte destruction.[3] The key structural feature of Cladribine is the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring.[3] This seemingly minor alteration renders the molecule resistant to deamination by ADA, a primary metabolic pathway for the natural nucleoside, deoxyadenosine.[4] This resistance is crucial to its therapeutic effect, allowing for its accumulation within target cells.[4]

Mechanism of Action

Cladribine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[5] The process is initiated by the enzyme deoxycytidine kinase (dCK), which is highly active in lymphocytes, providing a degree of cell-type specificity.[6] dCK converts Cladribine into 2-chloro-2'-deoxyadenosine-5'-monophosphate (CdA-MP). Subsequent phosphorylations by other cellular kinases yield the active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (CdA-TP).[5]

CdA-TP then acts as a "fraudulent nucleotide," interfering with DNA metabolism through several mechanisms:

-

Inhibition of DNA Synthesis: CdA-TP is incorporated into the growing DNA strand during replication.[7] This incorporation leads to the termination of DNA chain elongation, effectively halting DNA synthesis.[8]

-

Induction of DNA Strand Breaks: The presence of Cladribine within the DNA strand is recognized by cellular repair machinery, leading to the generation of DNA strand breaks.[7] The accumulation of these breaks triggers programmed cell death, or apoptosis.[7]

-

Inhibition of Ribonucleotide Reductase: CdA-TP also inhibits ribonucleotide reductase, an enzyme essential for the de novo synthesis of deoxynucleotides.[7] This further depletes the pool of natural deoxynucleotides available for DNA synthesis and repair, enhancing the cytotoxic effect of Cladribine.[7]

The selective toxicity of Cladribine towards lymphocytes is attributed to the high ratio of dCK (the activating enzyme) to 5'-nucleotidase (an inactivating enzyme) in these cells.[4] This favorable enzymatic ratio leads to the preferential accumulation of the active CdA-TP in lymphocytes, while sparing many non-hematological cells.[4]

Rationale for the Development of Structural Analogs

Despite its clinical success, Cladribine is not without its limitations, which have spurred the development of structural analogs. These limitations include:

-

Side Effect Profile: Cladribine can cause significant bone marrow suppression, leading to anemia, neutropenia, and thrombocytopenia.[1] At high doses, neurotoxicity and nephrotoxicity have also been observed.[1]

-

Mechanisms of Resistance: Acquired resistance to Cladribine is a clinical challenge. The most common mechanism of resistance is a deficiency or decreased activity of dCK, the enzyme required for the initial and rate-limiting step of Cladribine's activation.[5]

-

Suboptimal Efficacy in Certain Malignancies: While highly effective in some leukemias, the efficacy of Cladribine in other cancers, including solid tumors, is limited.

The development of structural analogs of Cladribine aims to address these shortcomings by improving efficacy, expanding the therapeutic window, overcoming resistance mechanisms, and enhancing pharmacokinetic properties.

Key Structural Modifications and Structure-Activity Relationships (SAR)

The development of Cladribine analogs has focused on modifications to both the purine base and the sugar moiety. Understanding the structure-activity relationships (SAR) of these modifications is crucial for the rational design of new and improved therapeutics.

Modifications of the Purine Base

-

Substitution at the 2-Position: The chlorine atom at the 2-position is a defining feature of Cladribine, conferring resistance to adenosine deaminase. Replacing the chlorine with other halogens, such as fluorine, has been a key strategy. For instance, the fluorine substitution in Fludarabine contributes to its resistance to deamination.[8]

-

Substitution at the N6-Position: Modifications at the exocyclic amino group (N6-position) have been explored, though this often leads to a decrease in activity.[3] Substitution with alkyl groups at the N6-position appears to be detrimental to the cytotoxic activity of Cladribine analogs.[3] However, the synthesis of N6-alkylated derivatives via selective amination of 2-chloro-6-fluoropurine nucleoside precursors remains an area of interest for generating chemical diversity.[7]

Modifications of the Sugar Moiety

-

Stereochemistry of the Sugar: The stereochemistry of the sugar ring is critical for biological activity. Cladribine possesses a 2'-deoxyribose sugar. Analogs with an arabinofuranosyl sugar, such as Fludarabine, have shown distinct biological profiles.[4] The arabinose configuration can influence substrate specificity for kinases and polymerases.

-

Substitution at the 2'-Position: The introduction of a fluorine atom at the 2'-position of the arabinose sugar in Clofarabine is a pivotal modification.[9] This 2'-fluoro substitution enhances the metabolic stability of the glycosidic bond, making the molecule more resistant to phosphorolytic cleavage and improving its overall pharmacokinetic profile.[9] Clofarabine (2-chloro-2'-arabino-fluoro-2'-deoxyadenosine) was designed to combine the favorable properties of both Cladribine and Fludarabine.[9]

Prominent Structural Analogs in Development

The quest for improved purine nucleoside analogs has led to the development of several important compounds, with Fludarabine and Clofarabine being the most prominent.

Fludarabine (2-fluoro-ara-A)

Fludarabine is a fluorinated analog of the antiviral agent vidarabine. It is administered as the phosphate prodrug, fludarabine phosphate.[8] Following dephosphorylation in the plasma, Fludarabine is transported into cells and phosphorylated by dCK to its active triphosphate form, F-ara-ATP.[8]

-

Mechanism of Action: Similar to Cladribine, F-ara-ATP inhibits DNA synthesis by terminating DNA chain elongation after its incorporation into the DNA strand.[8] It is also an inhibitor of ribonucleotide reductase and DNA primase.[8]

-

Clinical Applications: Fludarabine is a key therapeutic agent for chronic lymphocytic leukemia (CLL) and has also been used in the treatment of non-Hodgkin's lymphoma and acute myeloid leukemia (AML).[7]

Clofarabine (2-chloro-2'-fluoro-ara-A)

Clofarabine represents a second-generation purine nucleoside analog, rationally designed to incorporate the most favorable attributes of Cladribine and Fludarabine.[10] It possesses the 2-chloro substitution of Cladribine for ADA resistance and the 2'-fluoro-arabinosyl sugar of a gemcitabine-like structure for enhanced stability.

-

Mechanism of Action: Clofarabine is also activated by dCK to its triphosphate form. It potently inhibits both DNA polymerase and ribonucleotide reductase.[11] The dual inhibition of these key enzymes is thought to contribute to its high cytotoxic activity.[11]

-

Clinical Applications: Clofarabine has shown significant efficacy in the treatment of pediatric acute lymphoblastic leukemia (ALL) and has also been investigated in adult AML and myelodysplastic syndrome (MDS).[4]

Comparative Analysis of Cladribine and its Prominent Analogs

A direct comparison of the properties of Cladribine, Fludarabine, and Clofarabine highlights the advancements made in the design of purine nucleoside analogs.

In Vitro Cytotoxicity

The cytotoxic potency of these analogs can be compared using their IC50 values (the concentration required to inhibit cell growth by 50%) in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cladribine | HCL | Data not consistently reported in a comparable format | [12] |

| TCL | Data not consistently reported in a comparable format | [12] | |

| CLL | 0.16 | [13] | |

| HL-60 | See note below | [8] | |

| OCI-AML3 | See note below | [8] | |

| Clofarabine | CLL | 0.08 | [13] |

| HL-60 | See note below | [8] | |

| OCI-AML3 | See note below | [8] |

Note: In a study by W. Plunkett et al., the combination of Fludarabine and Busulfan with either Cladribine or Clofarabine showed significant growth inhibition (58-60%) in HL-60 cells, and 66-80% inhibition in OCI-AML3 cells, indicating synergistic effects. Specific IC50 values for the individual agents in these cell lines were not the focus of this particular study.[8]

Pharmacokinetic Parameters

The pharmacokinetic profiles of these drugs also show important differences.

| Parameter | Cladribine | Fludarabine | Clofarabine |

| Terminal Half-life (plasma) | ~16-21 hours[14] | ~20 hours[7] | Data not consistently reported in a comparable format |

| Intracellular Half-life (triphosphate) | ~10 hours | ~8 hours[4] | Longer than Cladribine and Fludarabine[4] |

| Bioavailability (oral) | 35-51%[14] | ~55%[7] | Under investigation[4] |

| Primary Route of Elimination | Renal[10] | Renal[7] | Renal (49-60% of dose excreted unchanged)[10] |

Experimental Protocols for the Evaluation of Novel Analogs

The development of new structural analogs of Cladribine requires robust and reproducible experimental protocols for their synthesis and biological evaluation.

Synthesis of a Representative N6-Substituted Cladribine Analog

This protocol describes the synthesis of an N6-alkylated Cladribine analog via selective amination of a 2-chloro-6-fluoropurine nucleoside derivative, a versatile intermediate for creating a library of analogs.[7]

Materials:

-

3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxy-β-D-riboside (starting material)

-

Diethylaminosulfur trifluoride (DAST)

-

Isopropylamine

-

1,2-dimethoxyethane (DME)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of 2-chloro-6-fluoropurine nucleoside intermediate:

-

Dissolve the starting 2,6-dichloropurine nucleoside in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Slowly add DAST to the solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction carefully with saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 2-chloro-6-fluoropurine nucleoside intermediate by silica gel column chromatography.

-

-

N6-alkylation:

-

Dissolve the purified 2-chloro-6-fluoropurine intermediate in DME.

-

Add a four-fold excess of isopropylamine to the solution.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected N6-isopropyl cladribine analog.

-

-

Deprotection:

-

Dissolve the purified, protected analog in methanolic ammonia.

-

Stir the reaction at room temperature until the protecting groups are removed (monitor by TLC).

-

Evaporate the solvent and purify the final N6-isopropyl cladribine analog by chromatography or recrystallization.

-

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

-

Leukemia cell line (e.g., HL-60, MOLT-4)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

Test compound (novel Cladribine analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the leukemia cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Self-Validation: Include a known cytotoxic agent (e.g., Cladribine) as a positive control to validate the assay performance.

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect the activation of key proteins involved in the apoptotic pathway, such as cleaved PARP and cleaved caspase-3.[11]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Self-Validation: A positive control for apoptosis (e.g., cells treated with a known apoptosis inducer like staurosporine) should be included to confirm antibody performance and the cellular response.

Visualization of Key Pathways and Workflows

Metabolic Activation and Mechanism of Action of Cladribine Analogs

Caption: Metabolic activation and downstream effects of Cladribine analogs.

Experimental Workflow for Cytotoxicity Screening

Caption: A typical workflow for in vitro cytotoxicity screening of novel analogs.

Future Directions and Conclusion

The development of structural analogs of this compound has significantly advanced the treatment of certain hematological malignancies and autoimmune disorders. The journey from Cladribine to second-generation analogs like Clofarabine exemplifies the power of rational drug design, where a deep understanding of mechanism of action, metabolism, and resistance informs the synthesis of superior therapeutics.

Future research in this area will likely focus on several key aspects:

-

Targeted Delivery: Developing prodrugs or delivery systems that can selectively target cancer cells, thereby reducing systemic toxicity.

-

Overcoming Resistance: Designing analogs that are less susceptible to resistance mechanisms, such as being poor substrates for efflux pumps or being activated by alternative pathways in dCK-deficient cells.

-

Combination Therapies: Exploring the synergistic effects of novel purine nucleoside analogs with other targeted therapies, immunotherapies, and epigenetic modifiers.

-

Expansion to New Indications: Investigating the efficacy of these analogs in a broader range of cancers, including solid tumors, and other immune-mediated diseases.

References

-

Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. [Link]

- Beutler, E. (1992). Cladribine (2-chlorodeoxyadenosine). The Lancet, 340(8825), 952-956.

- Parker, W. B., Shaddix, S. C., Chang, C. H., White, E. L., Rose, L. M., Brockman, R. W., ... & Montgomery, J. A. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)

- Robak, T., & Lech-Maranda, E. (2009). Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity. Mini reviews in medicinal chemistry, 9(7), 805-812.

- Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (1993). Fludarabine: pharmacokinetics, mechanisms of action, and rationales for combination therapies. Seminars in oncology, 20(5 Suppl 7), 2-12.

- Bonate, P. L., Craig, A., Gaynon, P., Gandhi, V., Jeha, S., Kadmon, D., ... & Plunkett, W. (2006). Clofarabine: past, present, and future. Annals of Pharmacotherapy, 40(11), 2003-2015.

- Lotfi, K., Juliusson, G., & Albertioni, F. (2003). Pharmacological basis for cladribine resistance. Leukemia & lymphoma, 44(10), 1705-1712.

- Lotfi, K., Månsson, E., Spasokoukotskaja, T., Pettersson, B., Liliemark, J., Peterson, C., ... & Albertioni, F. (1999). Biochemical pharmacology and resistance to 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, a novel analogue of cladribine in human leukemic cells. Clinical cancer research, 5(9), 2438-2444.

- Albertioni, F., Månsson, E., Spasokoukotskaja, T., Pettersson, B., Liliemark, J., Juliusson, G., ... & Lotfi, K. (2003). Comparison of cytotoxicity of 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia.

- Liliemark, J. (2002). Application of population pharmacokinetics to cladribine. Cancer chemotherapy and pharmacology, 50(1), 51-56.

- Valdez, B. C., Li, Y., Murray, D., & Andersson, B. S. (2015). Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells.

- Robins, M. J., Uznanski, B., & Wnuk, S. F. (2015). Cladribine Analogues via O6-(Benzotriazolyl) Derivatives of Guanine Nucleosides. Molecules (Basel, Switzerland), 20(10), 18365–18379.

- Beránek, J. (1986). A study on structure-activity relationships of nucleoside analogues. Drugs under experimental and clinical research, 12(4), 355-367.

- Wróbel, A., Szymańska-Pasternak, J., Januchowski, R., & Zabel, M. (2020). Antileukemic activity of novel adenosine derivatives. International journal of molecular sciences, 21(18), 6847.

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Albertioni, F., Lindemalm, S., & Juliusson, G. (1998). Pharmacokinetics of cladribine in plasma and its 5'-monophosphate and 5'-triphosphate in leukemic cells of patients with chronic lymphocytic leukemia. Clinical cancer research, 4(3), 653-658.

-

MedicineNet. (2022). Cladribine: Generic, MS Uses, Side Effects, Dosage. Retrieved from [Link]

-

Cancer Research UK. (2023). Cladribine. Retrieved from [Link]

- Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)

- Tosh, D. K., Pabba, C., Jacobson, K. A., & Klotz, K. N. (2018). Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists. MedChemComm, 9(11), 1858-1866.

- Kim, D. H., Kim, H. S., Lee, J. Y., Kim, Y. C., & Jeong, L. S. (2022). Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. Journal of Medicinal Chemistry, 65(15), 10353-10372.

- Taran, S. A., Verevkina, K. N., Esikova, T. Z., Feofanov, S. A., & Miroshnikov, A. I. (2008). Synthesis of 2-chloro-2′-deoxyadenosine by microbiological transglycosylation using a recombinant Escherichia coli strain. Applied Biochemistry and Microbiology, 44(2), 162-166.

- Sigal, D. S., & Ayyappan, S. (2015). Cladribine: not just another purine analogue?. Expert opinion on drug metabolism & toxicology, 11(11), 1787-1797.

- Douglas, J. S., & MacMillan, D. W. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS medicinal chemistry letters, 12(4), 576-582.

- Brown, G. B., & Weliky, V. S. (1953). Notes - 2-Chloroadenine and 2-Chloroadenosine. The Journal of Organic Chemistry, 18(1), 113-115.

- Miazga, A., Mlynarczyk, K., Jelinska, A., & Kafarski, P. (2017). N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity. Bioorganic & medicinal chemistry letters, 27(15), 3449-3452.

- Robak, T., Korycka, A., & Kasznicki, M. (2006). Older and New Formulations of Cladribine. Pharmacology and Clinical Efficacy in Hematological Malignancies. Recent patents on anti-cancer drug discovery, 1(1), 23-38.

- Figg, W. D., & McLeod, H. (2018). The molecular structure of cladribine compared to its analogs, adenosine and 2′-deoxyadenosine. In Cladribine in the remission induction of adult acute myeloid leukemia: where do we stand?.

- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cladribine Analogues via O6-(Benzotriazolyl) Derivatives of Guanine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical pharmacology and resistance to 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, a novel analogue of cladribine in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of population pharmacokinetics to cladribine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of cladribine in plasma and its 5'-monophosphate and 5'-triphosphate in leukemic cells of patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Chloro-2'-deoxyadenosine CAS number and molecular weight

An In-depth Technical Guide to 2'-Chloro-2'-deoxyadenosine (Cladribine)

Introduction

This compound, more commonly known in its clinical form as Cladribine (2-CdA), is a potent purine nucleoside analog. Initially developed as an antineoplastic agent, its unique mechanism of action, which confers selective toxicity towards lymphocytes, has led to its successful application in the treatment of specific hematological malignancies and autoimmune disorders. This guide provides a comprehensive technical overview of Cladribine, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action, synthesis, therapeutic applications, and practical laboratory protocols.

Core Compound Identification and Properties

A clear and unambiguous identification of a chemical entity is paramount for research and development. Below are the core identifiers and physicochemical properties of this compound.

Chemical Identifiers

It is important to note that while this compound is the chemical name, it is associated with two primary CAS numbers in various databases. The CAS number 4291-63-8 is most frequently associated with the active pharmaceutical ingredient, Cladribine.[1][2][3][4][5][6][7][8] The CAS number 2627-62-5 is also used to identify the compound.[9]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Cladribine, 2-CdA, Leustatin®, Mavenclad® |

| CAS Number | 4291-63-8[1][2][3][4][5][6][7][8]; 2627-62-5[9] |

| Molecular Formula | C₁₀H₁₂ClN₅O₃[8][9] |

| Molecular Weight | 285.69 g/mol [8][9] |

| IUPAC Name | 5-(6-Amino-2-chloro-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol[10] |

Physicochemical and Handling Properties

The stability and handling of a compound are critical for experimental reproducibility and safety.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals | [2][8] |

| Solubility | DMSO: 5 mg/mL | |

| Storage Temperature | 2°C to 8°C; Protect from light | [8][11] |

| Stability | Stable at neutral and basic pH. Decomposes at acidic pH, especially at physiological temperatures. | [12] |

| Handling | Cytotoxic agent. Use disposable gloves and protective garments. If contact with skin occurs, wash immediately with copious amounts of water. | [11][13] |

Mechanism of Action: A Tale of Selective Cytotoxicity

Cladribine's efficacy is rooted in its ability to selectively induce apoptosis in lymphocytes. This selectivity is not due to targeted delivery but rather to the unique metabolic environment within these cells. Cladribine is a prodrug, meaning it requires intracellular conversion to its active form.[14][15][16][17]

Cellular Uptake and Metabolic Activation

-

Transport into the Cell : As a hydrophilic molecule, Cladribine relies on transporter proteins to cross the cell membrane. This is primarily mediated by equilibrative and concentrative nucleoside transporters, specifically ENT1, ENT2, ENT4, and CNT3.[14][16][18]

-

Resistance to Deamination : A key structural feature of Cladribine is the chlorine atom at the 2-position of the purine ring. This modification makes the molecule resistant to deamination by adenosine deaminase (ADA), an enzyme that would otherwise inactivate it.[1][16][19] This resistance allows Cladribine to accumulate within the cell.

-

Phosphorylation to Active Form : Once inside the cell, Cladribine is sequentially phosphorylated by intracellular kinases. The first and rate-limiting step is the conversion to 2-chloro-2'-deoxyadenosine-5'-monophosphate (Cd-AMP) by deoxycytidine kinase (dCK).[15][20] It is further phosphorylated to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP).[15][20]

-

The Basis of Selectivity : Lymphocytes, particularly malignant B-cells, exhibit high levels of dCK and relatively low levels of 5'-nucleotidase, the enzyme responsible for dephosphorylating (inactivating) the monophosphate form.[20] This high dCK/5'-nucleotidase ratio leads to the preferential accumulation of toxic Cd-ATP in lymphocytes compared to other cell types like hematopoietic stem cells.

Caption: Cladribine-induced apoptosis signaling pathways.

Chemical Synthesis Overview

The synthesis of Cladribine has been approached through several routes. The primary strategies involve either the coupling of a purine base with a deoxyribose sugar derivative or the chemical modification of a pre-existing nucleoside.

-

Purine-Sugar Coupling : This classic approach involves the glycosylation of a purine derivative, such as 2,6-dichloropurine, with a protected 1-chloro-2-deoxyribose. [21]This method often results in a mixture of anomers (α and β) and regioisomers (N7 and N9 glycosylation), requiring careful chromatographic separation to isolate the desired N9-β-nucleoside. [22]* Modification of Natural Nucleosides : More efficient and stereoselective syntheses have been developed starting from readily available nucleosides like 2'-deoxyguanosine or 2-chloroadenosine. [22][23][24]For example, one route involves the conversion of 2'-deoxyguanosine to a 2-amino-6-chloropurine derivative, followed by diazotization to replace the 2-amino group with a chlorine atom, and subsequent deprotection to yield Cladribine. [23]Another method starts with 2-chloroadenosine, involves protecting the hydroxyl groups, performing a Barton-McCombie deoxygenation at the 2' position, and finally deprotecting to give the final product. [22][24]

Therapeutic Applications and Clinical Context

Cladribine's potent and selective lymphocytotoxic effects have been successfully translated into therapies for several diseases.

Hematological Malignancies

-

Hairy Cell Leukemia (HCL) : Cladribine is considered a frontline standard-of-care treatment for HCL. [25]A single course of treatment, typically administered as a 7-day continuous intravenous infusion, can induce durable complete remissions in a very high percentage of patients. [6][26][27]* B-cell Chronic Lymphocytic Leukemia (CLL) : Cladribine has shown efficacy in treating CLL, often used in combination with other agents like rituximab. [28]* Other Lymphomas : It has been used off-label for various other lymphoproliferative disorders, including non-Hodgkin's lymphoma. [29]

Multiple Sclerosis (MS)

An oral formulation of Cladribine (Mavenclad®) is approved for the treatment of highly active relapsing-remitting multiple sclerosis (RRMS). [2][3][10]The treatment is unique in that it is administered in two short annual courses. [3]The mechanism in MS is believed to involve a process of "immune reconstitution." By transiently depleting B and T lymphocyte populations that drive the autoimmune attack on myelin, Cladribine allows the immune system to "reset," leading to a long-term reduction in disease activity. [16][30]Clinical trials have shown that Cladribine significantly reduces relapse rates and slows disability progression compared to placebo. [2][3]

Laboratory Protocols for In Vitro Research

Studying the effects of Cladribine in a laboratory setting is crucial for understanding its mechanism and exploring new applications. The following are generalized protocols for assessing Cladribine-induced apoptosis in cell culture.

Caption: General workflow for studying Cladribine-induced apoptosis.

Protocol 1: Stock Solution Preparation

Causality: A properly prepared and stored stock solution is essential for accurate and reproducible dosing. DMSO is a common solvent for Cladribine. Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound.

-

Weighing : Accurately weigh the required amount of Cladribine powder in a sterile environment.

-

Dissolving : Dissolve the powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). The molecular weight is 285.69 g/mol . [31]3. Vortexing : Gently vortex until the powder is completely dissolved. [31]4. Aliquoting and Storage : Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C. [31]

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay provides quantitative data on different stages of cell death. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. [31][32]

-

Cell Seeding and Treatment : Seed cells (e.g., a leukemia cell line) in 6-well plates. Allow them to adhere if necessary, then treat with a range of Cladribine concentrations (e.g., 0.1 µM to 10 µM) for desired time points (e.g., 24, 48 hours). Include an untreated control. [32]2. Cell Harvesting : For adherent cells, collect the culture medium (containing floating apoptotic cells) and combine it with cells detached using trypsin or a cell scraper. For suspension cells, simply collect the cells. Centrifuge to pellet the cells.

-

Washing : Wash the cell pellet once with cold phosphate-buffered saline (PBS).

-

Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions (typically 5 µL of each per 100 µL of cell suspension). [31]5. Incubation : Incubate the cells for 15 minutes at room temperature in the dark. [31]6. Analysis : Add additional binding buffer (e.g., 400 µL) to each tube and analyze immediately on a flow cytometer. [31]

Protocol 3: Western Blot for Caspase Activation

Causality: Western blotting provides mechanistic insight into the apoptotic pathway. The cleavage of pro-caspase-3 into its active smaller fragments and the cleavage of its substrate, PARP-1, are definitive biochemical hallmarks of apoptosis execution.

-

Cell Lysis : After treatment, harvest and wash cells as described above. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for cleaved Caspase-3 or cleaved PARP-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of Caspase-3 and PARP-1 in Cladribine-treated samples confirms the activation of the apoptotic cascade. [33]

References

-

Cladribine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Cladribine. (2023). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Cladribine (Mavenclad). (n.d.). MS Society. Retrieved from [Link]

-

Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). Open Access Pub. Retrieved from [Link]

-

Mavenclad (cladribine). (2025). MS Trust. Retrieved from [Link]

-

Pharmacology of Cladribine (Leustatin Or Mavenclad). (2025). YouTube. Retrieved from [Link]

-

Cladribine Tablets for Relapsing–Remitting Multiple Sclerosis: A Clinician's Review. (n.d.). PMC. Retrieved from [Link]

-

Treatment of hairy-cell leukemia with cladribine: response, toxicity, and long-term follow-up. (n.d.). PubMed. Retrieved from [Link]

-

Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine. (2003). Journal of Organic Chemistry. Retrieved from [Link]

-

Medication for Hairy Cell Leukemia. (n.d.). NYU Langone Health. Retrieved from [Link]

-

Cladribine. (n.d.). Cancer Research UK. Retrieved from [Link]

-

Treatment of hairy cell leukemia-variant with cladribine. (n.d.). PubMed. Retrieved from [Link]

-

Cladribine (Antineoplastic Agent) Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

-

A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA). (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Introduction - Clinical Review Report: Cladribine (Mavenclad). (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Chemotherapy for hairy cell leukaemia. (n.d.). Cancer Research UK. Retrieved from [Link]

-

Cladribine: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

-

Hairy Cell Leukemia Treatment (PDQ®). (2025). National Cancer Institute. Retrieved from [Link]

-

Cladribine Uses, Side Effects & Warnings. (2025). Drugs.com. Retrieved from [Link]

-

Cladribine for treating active relapsing forms of multiple sclerosis (MS). (2025). GP Notebook. Retrieved from [Link]

-

How does cladribine work in MS?. (n.d.). MS Society. Retrieved from [Link]

-

Full article: A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA). (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Cladribine (oral route) - Side effects & dosage. (2025). Mayo Clinic. Retrieved from [Link]

-

Cladribine Injection. (n.d.). Pfizer. Retrieved from [Link]

-

Mavenclad (Cladribine Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

-

Review of Transporter Substrate, Inhibitor, and Inducer Characteristics of Cladribine. (n.d.). PMC. Retrieved from [Link]

-

The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis. (2018). PMC. Retrieved from [Link]

-

A New Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine), CdA). (2025). ResearchGate. Retrieved from [Link]

-

Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions. (2021). PubMed. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions. (2021). PMC. Retrieved from [Link]

-

The clinical pharmacokinetics of cladribine. (n.d.). PubMed. Retrieved from [Link]

-

Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. (n.d.). PubMed. Retrieved from [Link]

-

Cladribine (2-chloro-2'-deoxyadenosine): new perspectives in clinical immunosuppression. (1994). PubMed. Retrieved from [Link]

-

Storing and taking MAVENCLAD®. (n.d.). adveva. Retrieved from [Link]

-

Cladribine - [Product Monograph Template - Standard]. (2021). pdf.hres.ca. Retrieved from [Link]

-

Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. (1994). PubMed. Retrieved from [Link]

-

Cladribine induces apoptosis and activates exogenous and endogenous... (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of apoptosis induced in vitro by cladribine (2-CdA) combined with anthracyclines in lymphocytes from patients with B-cell chronic lymphocytic leukemia. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mssociety.org.uk [mssociety.org.uk]

- 3. Mavenclad (cladribine) | MS Trust [mstrust.org.uk]

- 4. youtube.com [youtube.com]

- 5. Cladribine Tablets for Relapsing–Remitting Multiple Sclerosis: A Clinician’s Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of hairy-cell leukemia with cladribine: response, toxicity, and long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-2'-deoxyadenosine(4291-63-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 2-氯-2′-脱氧腺苷 antileukemic | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C10H12ClN5O3 | CID 100327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cladribine - Wikipedia [en.wikipedia.org]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Review of Transporter Substrate, Inhibitor, and Inducer Characteristics of Cladribine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The clinical pharmacokinetics of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Hairy Cell Leukemia Treatment (PDQ®) - NCI [cancer.gov]

- 26. Medication for Hairy Cell Leukemia | NYU Langone Health [nyulangone.org]

- 27. cancerresearchuk.org [cancerresearchuk.org]

- 28. cancerresearchuk.org [cancerresearchuk.org]

- 29. Cladribine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 30. gpnotebook.com [gpnotebook.com]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. researchgate.net [researchgate.net]

Introduction: The Significance and Synthesis of a Potent Nucleoside Analogue

An In-Depth Technical Guide to the Synthesis of 2'-Chloro-2'-deoxyadenosine (Cladribine)

This compound, widely known as Cladribine (CdA), is a potent purine nucleoside analogue with significant therapeutic applications. As a deaminase-resistant analogue of 2'-deoxyadenosine, it is a cornerstone therapy for hairy cell leukemia and has demonstrated efficacy against other lymphoid malignancies and relapsing forms of multiple sclerosis.[1][2] Cladribine functions as a prodrug; once taken up by cells, particularly lymphocytes, it is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).[2][3] This active metabolite is incorporated into DNA, leading to the inhibition of DNA synthesis and repair, accumulation of DNA strand breaks, and ultimately, programmed cell death (apoptosis).[2][3]

The clinical success of Cladribine has driven the development of robust and efficient synthetic pathways. These routes must address key chemical challenges, such as the stereoselective formation of the β-glycosidic bond and the regioselective installation of substituents on the purine ring. This guide provides a comprehensive overview of the principal strategies for Cladribine synthesis, from classical chemical constructions and modifications of natural nucleosides to modern, highly selective enzymatic approaches. Each section is designed to provide not only the methodological steps but also the underlying scientific rationale, offering field-proven insights for researchers and drug development professionals.

Chapter 1: Chemical Synthesis via Glycosidic Bond Formation